molecular formula C16H34OSn B13713661 3-Tributylstannylbut-2-en-1-ol

3-Tributylstannylbut-2-en-1-ol

Cat. No.: B13713661
M. Wt: 361.2 g/mol
InChI Key: PBOXKNHPWLMREP-UHFFFAOYSA-N
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Description

3-Tributylstannylbut-2-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is a derivative of butenol, where the hydrogen atoms are replaced by tributylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tributylstannylbut-2-en-1-ol typically involves the reaction of butenol with tributyltin hydride in the presence of a catalyst. One common method includes the use of a palladium catalyst to facilitate the addition of the tributyltin group to the butenol molecule . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannylbut-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

3-Tributylstannylbut-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tributylstannylbut-2-en-1-ol involves its interaction with molecular targets through electron transfer and radical formation. The tributylstannyl group can donate electrons to form reactive intermediates, which then participate in various chemical reactions. These intermediates can interact with different molecular pathways, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tributylstannylbut-2-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific chemical transformations are required .

Properties

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

3-tributylstannylbut-2-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3;

InChI Key

PBOXKNHPWLMREP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCO)C

Origin of Product

United States

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